molecular formula C11H9NO3 B15046644 7-Methoxyisoquinoline-4-carboxylic acid

7-Methoxyisoquinoline-4-carboxylic acid

Cat. No.: B15046644
M. Wt: 203.19 g/mol
InChI Key: IWXOSZJXRULUOE-UHFFFAOYSA-N
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Description

7-Methoxyisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3 It is a derivative of isoquinoline, characterized by a methoxy group at the 7th position and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward route to obtain quinoline-4-carboxylic acid derivatives, including this compound.

Industrial Production Methods: Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

7-Methoxyisoquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in metabolic pathways or interact with receptors on cell surfaces. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Quinoline: A parent compound with a benzene ring fused to a pyridine ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.

    7-Methoxyisoquinoline: Lacks the carboxylic acid group present in 7-Methoxyisoquinoline-4-carboxylic acid.

Uniqueness: this compound is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

7-methoxyisoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

IWXOSZJXRULUOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=CC(=C2C=C1)C(=O)O

Origin of Product

United States

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